2-Bromocyclobutanone

Overview

Description

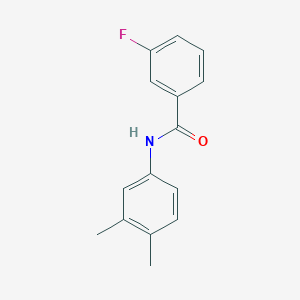

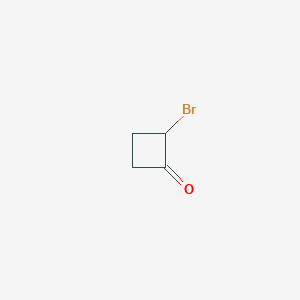

2-Bromocyclobutanone is an organic compound with the molecular formula C4H5BrO . It is a colorless liquid with a boiling point of 92.4 °C and a molecular weight of 206.05 g/mol.

Synthesis Analysis

This compound has been utilized in inter- and intramolecular Diels-Alder cycloadditions . This process demonstrates its potential as a dienophile, showcasing its chemical reactivity and usefulness in generating synthetically useful structural patterns . It has also been instrumental in the synthesis of structurally unique compounds, such as 1,2,4,5-tetrahydrodicyclobuta [b,d]thiophene.Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclobutane ring with a bromine atom and a carbonyl group attached . The compound’s vibrational spectra, particularly its ring-puckering vibration, have been studied.Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the preparation of 1,2-disubstituted cyclobutenes from readily available this compound and the subsequent thermal ring-opening reactions .Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm³, a boiling point of 168.3±33.0 °C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25°C . It has a molar refractivity of 26.4±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 81.8±3.0 cm³ .Scientific Research Applications

Vibrational Spectra Analysis

2-Bromocyclobutanone's vibrational spectra, particularly its ring-puckering vibration, have been studied. The infrared and Raman spectra of this compound and its deuterium variant have been recorded, providing insights into its molecular vibrations and structural properties (Durig & Morrissey, 1967).

Applications in Diels-Alder Cycloadditions

This compound has been utilized in inter- and intramolecular Diels-Alder cycloadditions. This process demonstrates its potential as a dienophile, showcasing its chemical reactivity and usefulness in generating synthetically useful structural patterns (Ross, Townsend, & Danishefsky, 2013).

Synthesis of Novel Compounds

The compound has been instrumental in the synthesis of structurally unique compounds, such as 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene. This process highlights its role in forming complex molecules with high ring strain, expanding the horizons of chemical synthesis (Nakayama & Kuroda, 1993).

Marker for Irradiated Food

This compound derivatives, like 2-dodecylcyclobutanone, have been explored as markers for irradiated food. This application is significant in food safety and irradiation detection, providing a method to identify treated food products (Boyd et al., 1991).

In Nucleoside Synthesis

It plays a role in the synthesis of cyclobutane nucleosides, demonstrating its utility in nucleoside analog synthesis. This application is pivotal in medicinal chemistry, contributing to the development of new therapeutic agents (Ebead, Fournier, & Lee-Ruff, 2011).

Rapid Extraction Method Development

This compound derivatives have been used to develop rapid extraction methods for detecting chemical markers in irradiated foods. This advancement is crucial in food safety, offering efficient techniques for food analysis (Tewfik, Ismail, & Sumar, 1999).

Safety and Hazards

Safety data sheets recommend avoiding breathing its dust/fume/gas/mist/vapors/spray. It is advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name |

2-bromocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZZIZVMMMRELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503225 | |

| Record name | 2-Bromocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-01-4 | |

| Record name | 2-Bromocyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromocyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic utility of 2-bromocyclobutanone?

A1: this compound serves as a valuable starting material in organic synthesis. It can be used to create various cyclobutane derivatives, including nucleosides [, ] and natural products containing gem-dimethylcyclobutane units []. Its reactivity stems from the presence of both the reactive carbonyl group and the bromine atom, enabling diverse transformations.

Q2: Can you provide examples of reactions where this compound is a key reagent?

A2: Certainly. This compound reacts with:

- Purine bases: It reacts with 6-chloropurine to yield 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone, a precursor to adenine nucleoside analogues [].

- Pyrimidine bases: It reacts with uracil and thymine to generate corresponding nucleoside analogues, further highlighting its use in synthesizing modified nucleosides [].

Q3: What are the structural features of this compound?

A3: this compound is a four-membered cyclic ketone with a bromine atom attached to the carbon adjacent to the carbonyl group.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, both infrared and Raman spectroscopic data for this compound and its deuterated analogue (2-bromo-2,4,4-trideuterocyclobutanone) have been reported. This data provides insights into the vibrational modes and structural features of the molecule [, ].

Q5: Can this compound be used to generate other reactive intermediates?

A5: Yes, this compound can be pyrolyzed to generate bromoketene [], a highly reactive intermediate useful in various synthetic transformations.

Q6: Are there any studies on the thermal rearrangement of this compound derivatives?

A6: Yes, research has explored the mechanism of the thermal rearrangement of this compound ketals, providing insights into the reactivity and behavior of these compounds under thermal conditions [].

Q7: Has this compound been used in the synthesis of heterocyclic compounds?

A7: Yes, it has been used in the synthesis of 2-cyclopropylbenzimidazole from o-phenylenediamine []. This highlights its utility in constructing a variety of ring systems beyond simple cyclobutane derivatives.

Q8: What about the use of this compound in synthesizing strained ring systems?

A8: Research demonstrates the use of this compound in synthesizing 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, a highly strained thiophene derivative []. This showcases its potential in accessing complex and strained molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.